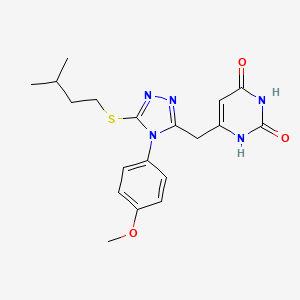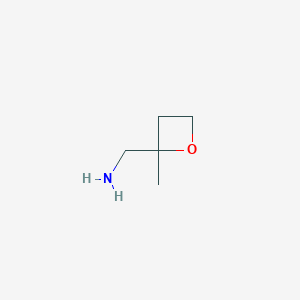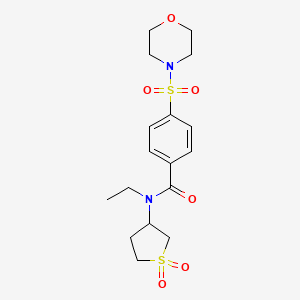
2-(4-oxoquinazolin-3(4H)-yl)ethanesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-oxoquinazolin-3(4H)-yl)ethanesulfonyl fluoride (also known as OQESF) is a synthetic compound that has been used in a variety of scientific research applications. OQESF is a fluorinated quinazoline-based compound that is used as a reagent in various organic synthesis reactions. OQESF has been studied extensively for its biochemical and physiological effects and has been found to have a number of advantages and limitations for lab experiments.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-oxoquinazolin-3(4H)-yl)ethanesulfonyl fluoride involves the reaction of 4-oxoquinazoline-3(4H)-carboxylic acid with ethanesulfonyl chloride, followed by treatment with hydrogen fluoride to obtain the final product.
Starting Materials
4-oxoquinazoline-3(4H)-carboxylic acid, Ethanesulfonyl chloride, Hydrogen fluoride
Reaction
Step 1: 4-oxoquinazoline-3(4H)-carboxylic acid is reacted with thionyl chloride to form 4-oxoquinazoline-3(4H)-yl chloride., Step 2: 4-oxoquinazoline-3(4H)-yl chloride is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to form 2-(4-oxoquinazolin-3(4H)-yl)ethanesulfonamide., Step 3: The final step involves treatment of 2-(4-oxoquinazolin-3(4H)-yl)ethanesulfonamide with hydrogen fluoride to obtain 2-(4-oxoquinazolin-3(4H)-yl)ethanesulfonyl fluoride.
科学的研究の応用
OQESF has been used for a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, as a catalyst in the synthesis of heterocycles, and as a fluorescent probe for studying biological systems. OQESF has also been used in the synthesis of quinazoline derivatives, which can be used in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of OQESF is not yet fully understood. However, it has been suggested that OQESF acts as a nucleophilic catalyst in the reaction of 4-oxo-2-quinazolinesulfonyl chloride with triethylamine. This reaction is believed to involve the formation of a cationic species, which is then attacked by the nucleophilic fluoride ion to form the desired product.
生化学的および生理学的効果
The biochemical and physiological effects of OQESF have not been studied extensively. However, it has been suggested that OQESF has the potential to inhibit the activity of certain enzymes, such as proteases and phosphatases. In addition, OQESF has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
実験室実験の利点と制限
OQESF has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is stable and non-toxic. In addition, OQESF is a versatile reagent that can be used in a variety of organic synthesis reactions. However, there are some limitations to using OQESF in laboratory experiments. OQESF is not very soluble in water, and it can be difficult to remove from the reaction mixture. In addition, OQESF can react with other compounds in the reaction mixture, which can lead to unwanted side reactions.
将来の方向性
There are several possible future directions for the use of OQESF. OQESF could be used as a fluorescent probe to study biological systems, and it could be used as a reagent in the synthesis of pharmaceuticals. In addition, OQESF could be used as a catalyst in the synthesis of heterocycles and other complex molecules. Finally, further research could be done to investigate the biochemical and physiological effects of OQESF, as well as its potential applications in the treatment of disease.
特性
IUPAC Name |
2-(4-oxoquinazolin-3-yl)ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O3S/c11-17(15,16)6-5-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXFUDMPGUKCKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxoquinazolin-3(4H)-yl)ethanesulfonyl fluoride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]cyclobutanecarboxamide](/img/structure/B2389511.png)


![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2389515.png)
![2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane](/img/structure/B2389516.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea](/img/structure/B2389523.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2389527.png)
![(Z)-ethyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2389528.png)